DL-Phenylephrine hydrochloride

Übersicht

Beschreibung

DL-Phenylephrine hydrochloride is a synthetic compound that belongs to the class of alpha-1 adrenergic receptor agonists. It is commonly used as a decongestant, mydriatic agent, and vasopressor. The compound is known for its ability to constrict blood vessels, thereby reducing nasal congestion and increasing blood pressure. It is widely used in both over-the-counter and prescription medications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of DL-Phenylephrine hydrochloride involves several key steps:

Chlorination Reaction: The initial step involves the chlorination of a suitable precursor to introduce the chlorine atom.

Chiral Reduction Reaction: This step involves the reduction of the chlorinated intermediate to produce the desired chiral center.

Amination Salification: The intermediate is then subjected to amination to introduce the amino group, followed by salification to form the hydrochloride salt.

Recrystallization: The final product is purified through recrystallization to obtain high purity this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps. The process is optimized for high yield and purity, and involves stringent quality control measures to ensure compliance with pharmacopoeial standards .

Analyse Chemischer Reaktionen

Types of Reactions: DL-Phenylephrine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and alkyl halides are commonly employed.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted phenylephrine derivatives

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Decongestant Use

DL-Phenylephrine hydrochloride is widely used as a decongestant in over-the-counter medications for the relief of nasal congestion associated with colds and allergies. It works by constricting blood vessels in the nasal passages, thereby reducing swelling and congestion. Despite its common use, recent studies have raised questions about its efficacy compared to placebo, particularly in oral formulations .

Ophthalmic Applications

In ophthalmology, this compound is employed as a mydriatic agent to dilate the pupil during eye examinations and surgeries. It is available in concentrations of 2.5% and 10% and is often used in conjunction with other agents to enhance efficacy . Additionally, it can help manage intraocular bleeding during cataract and glaucoma surgeries .

Anesthesia

This compound is utilized in anesthetic settings to manage hypotension caused by vasodilation during surgery. It effectively increases systolic and mean arterial blood pressure, making it a preferred choice over other vasopressors like ephedrine, especially in obstetric anesthesia where fetal acid-base balance is a concern .

Table 1: Efficacy of DL-Phenylephrine in Anesthesia

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Horak et al., 2009 | Grass-sensitive patients | Phenylephrine vs placebo | No significant difference in nasal congestion scores |

| Meltzer et al., 2015 | Adults with seasonal allergic rhinitis | Oral phenylephrine (10-40 mg) vs placebo | No significant efficacy compared to placebo |

Cardiovascular Research

Research involving this compound has provided insights into blood pressure regulation and vascular responses. It is often used in clinical trials to assess new treatments for conditions like septic shock and neurogenic shock . Its predictable dose-dependent response makes it valuable for understanding cardiovascular health dynamics.

Veterinary Medicine

In veterinary practices, this compound is employed to manage hypotension during surgical procedures in animals. Its ability to raise blood pressure safely allows veterinarians to stabilize patients undergoing anesthesia .

Clinical Trials

This compound frequently appears in clinical trials aimed at evaluating new therapeutic interventions for respiratory conditions. Its inclusion helps researchers understand its role in symptom management and contributes to advancements in patient care .

Case Studies Highlighting Applications

Case Study 1: Ophthalmic Surgery

A study involving cataract surgery demonstrated that the use of this compound significantly reduced intraocular bleeding compared to control groups not receiving the agent. This highlights its importance in maintaining hemostasis during ocular procedures.

Case Study 2: Anesthetic Management

In a randomized controlled trial assessing the effectiveness of various vasopressors during cesarean delivery under spinal anesthesia, this compound was found to maintain better fetal acid-base balance than ephedrine, underscoring its clinical significance .

Wirkmechanismus

DL-Phenylephrine hydrochloride exerts its effects by selectively stimulating alpha-1 adrenergic receptors. This leads to vasoconstriction, which reduces blood flow to certain areas and increases blood pressure. The compound also causes the contraction of smooth muscles in the nasal passages, reducing congestion. The molecular targets include alpha-1 adrenergic receptors, and the pathways involved are primarily related to the adrenergic signaling cascade .

Vergleich Mit ähnlichen Verbindungen

Phenylephrine: A closely related compound with similar pharmacological properties.

Ephedrine: Another alpha-adrenergic agonist used as a decongestant and bronchodilator.

Pseudoephedrine: Commonly used in cold medications for its decongestant effects.

Uniqueness: DL-Phenylephrine hydrochloride is unique in its selective action on alpha-1 adrenergic receptors, which minimizes the side effects associated with non-selective adrenergic agonists. It is also preferred in certain clinical settings due to its rapid onset of action and effectiveness in increasing blood pressure .

Biologische Aktivität

DL-Phenylephrine hydrochloride is a synthetic sympathomimetic drug primarily known for its action as a selective α1-adrenergic receptor agonist. This article delves into its biological activity, pharmacodynamics, metabolism, and clinical applications, supported by data tables and recent research findings.

Pharmacodynamics

DL-Phenylephrine primarily exerts its effects through agonism of the α1-adrenergic receptors, leading to vasoconstriction and increased peripheral vascular resistance. This action results in elevated blood pressure and is commonly utilized in clinical settings to manage hypotension, particularly during anesthesia or surgical procedures. The drug exhibits minimal to no activity on β-adrenergic receptors, which distinguishes it from other sympathomimetics like epinephrine.

Key Pharmacodynamic Properties

Metabolism

DL-Phenylephrine undergoes extensive first-pass metabolism when administered orally, primarily via monoamine oxidase (MAO) enzymes. The major metabolic pathways include oxidative deamination and conjugation reactions, leading to the formation of inactive metabolites such as meta-hydroxymandelic acid. Non-oral routes (intranasal or intravenous) bypass this first-pass effect, allowing for more direct systemic effects.

Clinical Applications

DL-Phenylephrine is widely used in various clinical scenarios:

- Nasal Decongestant : Commonly found in over-the-counter cold medications.

- Vasopressor Agent : Used during surgeries to maintain blood pressure.

- Mydriatic Agent : Employed in ophthalmology to induce pupil dilation.

Case Studies and Research Findings

- Efficacy in Nasal Congestion : A systematic review indicated that oral phenylephrine did not significantly outperform placebo in treating nasal congestion related to allergic rhinitis. Notably, doses of 10 mg showed no consistent efficacy compared to placebo .

- Impact on Accommodative Performance : A study assessing the impact of phenylephrine hydrochloride on visual accommodation found only modest effects on near-vision performance after instillation . Control experiments with cyclopentolate hydrochloride confirmed that phenylephrine's impact was less pronounced compared to traditional cycloplegics.

- Dose-related Effects on Blood Pressure : Research highlighted that higher doses of phenylephrine (up to 40 mg) resulted in significant increases in systolic blood pressure but did not consistently affect heart rate .

Adverse Effects

While generally well-tolerated, DL-Phenylephrine can cause side effects such as:

- Hypertension

- Reflex bradycardia

- Headaches

- Dizziness

The incidence of adverse effects tends to increase with dosage, necessitating careful monitoring during administration .

Eigenschaften

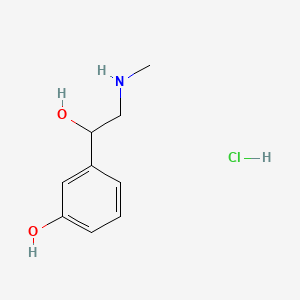

IUPAC Name |

3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYSGIYOVXAGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154-86-9, 20368-45-0 | |

| Record name | Benzenemethanol, 3-hydroxy-α-[(methylamino)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Phenylephrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eyelo | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (±)-3-hydroxy-α-[(methylamino)methyl]benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2VT86KV7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.